molecular formula C9H19NO2 B13313606 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Cat. No.: B13313606
M. Wt: 173.25 g/mol
InChI Key: BITZGJKNDBMTDV-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is an organic compound with the molecular formula C₉H₁₉NO₂ It is a type of amino alcohol, which means it contains both an amino group (-NH₂) and hydroxyl groups (-OH) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol typically involves the reaction of 2-methylcyclopentylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the amine to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl groups can participate in additional bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A structurally similar compound with two hydroxyl groups and an amino group.

    2-Methylamino-1,3-propanediol: Another related compound with a methyl group attached to the amino group.

Uniqueness

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[(2-methylcyclopentyl)amino]propane-1,3-diol

InChI

InChI=1S/C9H19NO2/c1-7-3-2-4-9(7)10-8(5-11)6-12/h7-12H,2-6H2,1H3

InChI Key

BITZGJKNDBMTDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC(CO)CO

Origin of Product

United States

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